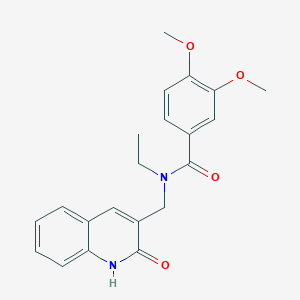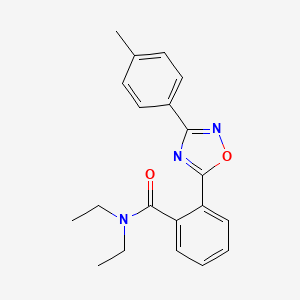
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ANAVEX2-73, is a synthetic compound that has shown potential therapeutic effects for various neurological and psychiatric disorders.
Mecanismo De Acción
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide acts as a sigma-1 receptor agonist, which is a chaperone protein that plays a crucial role in neuroprotection and neuroplasticity. It also modulates the muscarinic acetylcholine receptor, which is involved in cognitive function and memory.
Biochemical and Physiological Effects:
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also reduces the levels of amyloid-beta and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease. N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide also reduces oxidative stress and inflammation, which are common features of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has some limitations, including its low solubility and stability, which can affect its bioavailability and reproducibility in experiments.
Direcciones Futuras
For research include investigating its potential therapeutic effects on other neurological and psychiatric disorders, optimizing its pharmacokinetic properties, and developing new analogs with improved potency and selectivity for the sigma-1 receptor.
In conclusion, N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has shown potential therapeutic effects for various neurological and psychiatric disorders. Its mechanism of action involves modulating the sigma-1 receptor and muscarinic acetylcholine receptor, leading to improved cognitive function, neuroprotection, and reduced oxidative stress and inflammation. While N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has some limitations, it has several advantages for lab experiments, and future research directions include evaluating its safety and efficacy in humans and developing new analogs with improved potency and selectivity.
Métodos De Síntesis
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized through a multi-step process involving the reaction of isobutyryl chloride with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-amine, followed by the reaction with 4-aminobutanamide. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Rett syndrome, and depression. It has been shown to improve cognitive function, reduce oxidative stress, and enhance neuroprotection in preclinical studies.
Propiedades
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(2)11-18-15(21)8-5-9-16-19-17(20-23-16)13-6-4-7-14(10-13)22-3/h4,6-7,10,12H,5,8-9,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVWVFBXYCPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710472.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)
![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)
![N-(2-ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7710501.png)
